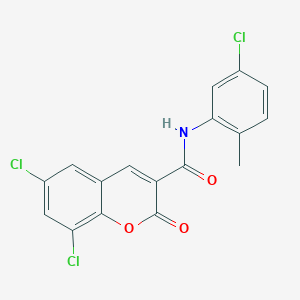![molecular formula C23H19NO3 B3548316 N-(2-furylmethyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B3548316.png)
N-(2-furylmethyl)-4-[(1-naphthyloxy)methyl]benzamide
Overview
Description
N-(2-furylmethyl)-4-[(1-naphthyloxy)methyl]benzamide, also known as FNaB or NSC 402710, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-[(1-naphthyloxy)methyl]benzamide is not fully understood, but studies suggest that it acts on multiple targets within cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. This compound also inhibits the activation of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Inflammatory cells, such as macrophages, are inhibited by this compound through the suppression of pro-inflammatory cytokines. This compound has also been shown to have antiviral effects by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-4-[(1-naphthyloxy)methyl]benzamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-4-[(1-naphthyloxy)methyl]benzamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound as a potential therapeutic agent for other diseases, such as autoimmune disorders. Additionally, the mechanism of action of this compound could be further elucidated through the use of molecular modeling and other computational techniques. Finally, the potential synergistic effects of this compound with other drugs could be explored for improved therapeutic outcomes.
Scientific Research Applications
N-(2-furylmethyl)-4-[(1-naphthyloxy)methyl]benzamide has been studied for its potential therapeutic applications in various fields of medicine. One area of research is its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, and induces apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential as an antiviral agent, as it inhibits the replication of certain viruses.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(naphthalen-1-yloxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-23(24-15-20-7-4-14-26-20)19-12-10-17(11-13-19)16-27-22-9-3-6-18-5-1-2-8-21(18)22/h1-14H,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHHMVWLAFQVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorobenzyl)thio]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3548237.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3548243.png)
![N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3548250.png)
![2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3548254.png)
![3-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B3548262.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3548269.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B3548275.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3548281.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3548282.png)

![1-[(4-bromophenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B3548295.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3548300.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B3548321.png)